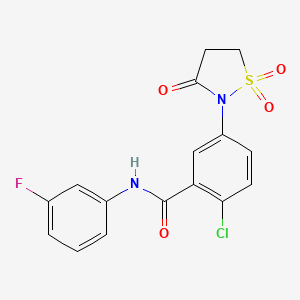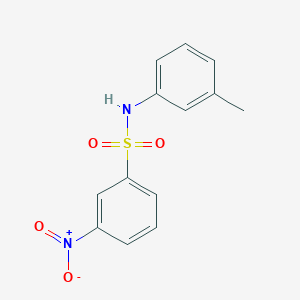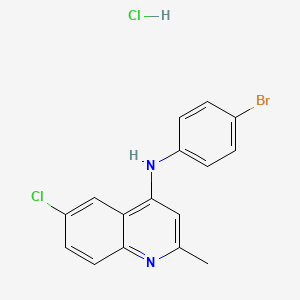
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3) that has been studied for its potential therapeutic applications in a variety of diseases. JAK3 is a tyrosine kinase that plays a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. CP-690,550 has been shown to be effective in inhibiting JAK3 and modulating immune responses, making it a promising candidate for the treatment of autoimmune diseases, transplant rejection, and other inflammatory conditions.
作用機序
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide exerts its pharmacological effects by selectively inhibiting JAK3, which is a key component of the signaling pathways of cytokines involved in immune responses. By inhibiting JAK3, this compound can modulate the activity of various immune cells, including T cells, B cells, and natural killer cells, and reduce the production of pro-inflammatory cytokines. This mechanism of action has been studied extensively in vitro and in vivo, and it has been shown to be effective in suppressing immune responses and reducing inflammation in various disease models.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects related to its mechanism of action. In vitro studies have demonstrated that this compound can inhibit the activation and proliferation of T cells and B cells, reduce the production of pro-inflammatory cytokines, and modulate the activity of natural killer cells. In vivo studies have shown that this compound can reduce inflammation and tissue damage in animal models of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide has several advantages for lab experiments, including its selective inhibition of JAK3, its ability to modulate immune responses, and its potential therapeutic applications in various diseases. However, there are also some limitations to its use, including its relatively low solubility in water, its potential toxicity at high doses, and its interactions with other medications.
将来の方向性
There are several future directions for research on 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide, including the development of new formulations and delivery methods to improve its solubility and bioavailability, the identification of biomarkers to predict patient response and monitor treatment efficacy, and the evaluation of its potential in combination with other medications for the treatment of autoimmune diseases and other inflammatory conditions. Additionally, further studies are needed to fully understand the long-term safety and efficacy of this compound in different patient populations and disease settings.
合成法
The synthesis of 2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide involves several steps, including the preparation of intermediate compounds and the final coupling of the benzamide and isothiazolidinone moieties. The synthesis method has been described in several research articles, and it typically involves the use of various reagents and solvents, as well as purification steps to obtain the final product in high yield and purity.
科学的研究の応用
2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-(3-fluorophenyl)benzamide has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. In preclinical studies, this compound has been shown to be effective in suppressing immune responses and reducing inflammation in animal models of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. In clinical trials, this compound has been evaluated for its efficacy and safety in patients with rheumatoid arthritis, psoriasis, and inflammatory bowel disease. The results of these studies have shown that this compound can improve disease symptoms and reduce the need for other medications in some patients.
特性
IUPAC Name |
2-chloro-N-(3-fluorophenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4S/c17-14-5-4-12(20-15(21)6-7-25(20,23)24)9-13(14)16(22)19-11-3-1-2-10(18)8-11/h1-5,8-9H,6-7H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGLVUUVPUXUKQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(1-benzyl-1H-benzimidazol-2-yl)diazenyl]-2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole](/img/structure/B5014289.png)


![N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5014314.png)

![N~1~-[2-(benzylthio)ethyl]-N~2~-(2,5-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5014322.png)
![N-[2-(3-methoxyphenoxy)ethyl]-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B5014332.png)
![N-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3,4,5-triethoxybenzamide](/img/structure/B5014340.png)
![3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[3-(4-morpholinyl)propyl]propanamide](/img/structure/B5014342.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-N-(2-methoxyethyl)-4-oxopentanamide](/img/structure/B5014347.png)
![N-{[2-(2-thienylcarbonyl)-1,2,3,4-tetrahydro-1-isoquinolinyl]methyl}cyclohexanecarboxamide](/img/structure/B5014355.png)
![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)
![[3-(acetylamino)-1-adamantyl]methyl nitrate](/img/structure/B5014384.png)